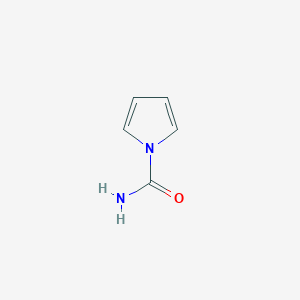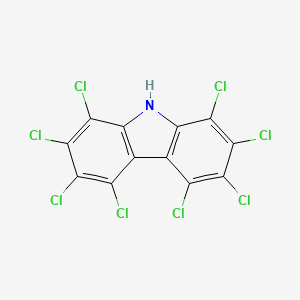
Manganese--uranium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–uranium (2/1) is a compound that consists of two manganese atoms and one uranium atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of manganese–uranium (2/1) involves the reaction of manganese dioxide with uranium compounds. One common method is the reduction of uranium dioxide with manganese metal at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of manganese–uranium (2/1) often involves large-scale reduction processes. These processes utilize high-temperature furnaces and controlled atmospheres to produce the compound in significant quantities. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity manganese–uranium (2/1).
化学反応の分析
Types of Reactions
Manganese–uranium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and uranium, as well as the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of manganese–uranium (2/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of manganese–uranium (2/1) depend on the specific reaction conditions. For example, oxidation reactions may produce manganese oxides and uranium oxides, while reduction reactions can yield metallic manganese and uranium.
科学的研究の応用
Manganese–uranium (2/1) has several scientific research applications, including:
Chemistry: The compound is used in the study of redox reactions and the development of new materials with unique properties.
Biology: Research into the biological effects of manganese–uranium (2/1) focuses on its potential use in medical imaging and radiotherapy.
Medicine: The compound’s radioactive properties make it a candidate for use in targeted cancer treatments and diagnostic imaging.
Industry: Manganese–uranium (2/1) is used in the development of advanced materials for nuclear reactors and other high-tech applications.
作用機序
The mechanism of action of manganese–uranium (2/1) involves its interaction with molecular targets and pathways within cells. The compound’s radioactive properties allow it to emit radiation that can damage or destroy cancer cells. Additionally, its chemical properties enable it to participate in redox reactions that can alter cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to manganese–uranium (2/1) include other manganese-uranium complexes and compounds containing different ratios of manganese and uranium. Examples include manganese–uranium (1/1) and manganese–uranium (3/1).
Uniqueness
Manganese–uranium (2/1) is unique due to its specific ratio of manganese to uranium, which gives it distinct chemical and physical properties
Conclusion
Manganese–uranium (2/1) is a compound with significant potential in scientific research and industrial applications. Its unique properties and versatility make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into this compound will likely uncover new uses and enhance our understanding of its behavior and effects.
特性
CAS番号 |
12057-96-4 |
|---|---|
分子式 |
Mn2U |
分子量 |
347.9050 g/mol |
IUPAC名 |
manganese;uranium |
InChI |
InChI=1S/2Mn.U |
InChIキー |
YVSVVSJSIDZAMU-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
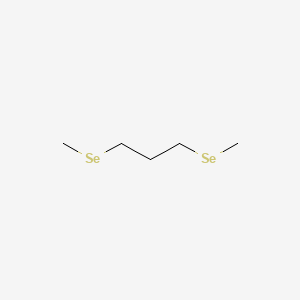
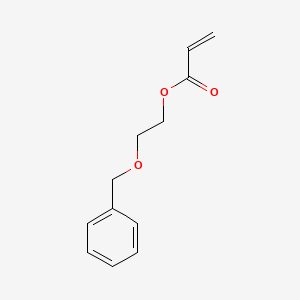
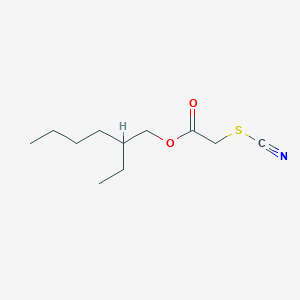
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
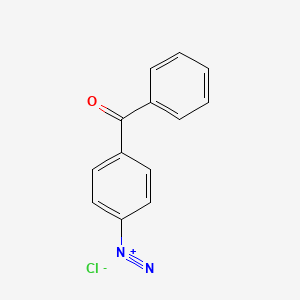

![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
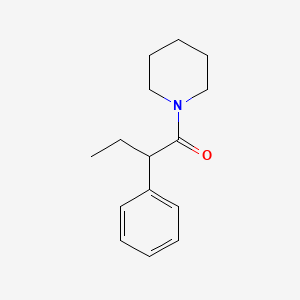
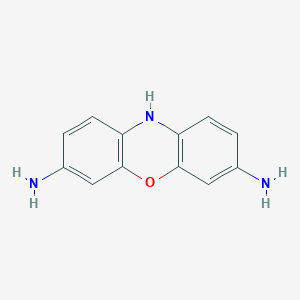
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
